1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrrolidine-2,5-dione core with a piperidine ring and various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrrolidine-2,5-dione core.
Attachment of Aromatic Groups: The aromatic groups, such as the 4-methylphenyl and 3-phenylpropyl groups, can be attached through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione: Unique due to its specific combination of functional groups and structural features.
1-Methylpiperidin-4-yl phenylacetate: Similar in having a piperidine ring and aromatic groups but differs in the core structure and functional groups.
Uniqueness
This compound stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H30N2O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H30N2O2/c1-19-10-12-22(13-11-19)27-24(28)18-23(25(27)29)26-16-14-21(15-17-26)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,10-13,21,23H,5,8-9,14-18H2,1H3 |
InChI Key |
HNWXBSYLTKXPJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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